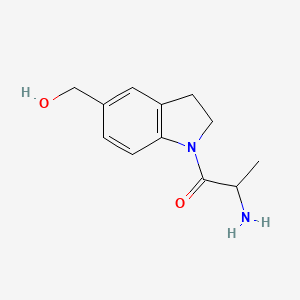

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Description

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound featuring an indoline core substituted with a hydroxymethyl group at position 5 and a propan-1-one moiety linked to the indoline nitrogen. The compound’s structure combines a bicyclic indoline system with a polar hydroxymethyl group, which may enhance solubility and hydrogen-bonding interactions compared to analogs with non-polar substituents. Synthesis of such compounds typically involves nitro reduction and subsequent functionalization, as seen in the preparation of 1-(5-amino-2-methylindolin-1-yl)propan-1-one ().

Properties

IUPAC Name |

2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLOERWEINGWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities. These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, some indole derivatives have been found to inhibit acetylcholine esterase, an enzyme involved in neurotransmission. This inhibition can result in altered neurotransmitter levels and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation. Long-term studies have shown that these compounds can have sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect the metabolism of tryptophan, an essential amino acid, by modulating the activity of enzymes involved in its degradation. This can lead to changes in the levels of metabolites such as indole-3-acetic acid, a plant hormone.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been found to localize in the nucleus, where they can interact with DNA and influence gene expression.

Biological Activity

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an indole ring, which is pivotal in many natural products and pharmaceuticals. The presence of the hydroxymethyl group enhances its potential interactions with various biological targets, making it a subject of interest for researchers exploring its therapeutic applications.

The synthesis of this compound typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone under acidic conditions. This process allows for the construction of the indole core, followed by functionalization to introduce the hydroxymethyl group.

Table 1: Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Fischer Indole Synthesis | Acidic medium |

| 2 | Hydroxymethylation | Reagent-specific conditions |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce antiproliferative effects in various cancer cell lines. The mechanism involves the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair, leading to increased apoptosis in cancer cells .

Antimicrobial Effects

This compound also demonstrates antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various bacterial strains. The hydroxymethyl group enhances interaction with microbial enzymes, potentially leading to increased efficacy .

Anti-inflammatory Activity

Indole derivatives, including this compound, have been reported to exhibit anti-inflammatory effects. They modulate signaling pathways associated with inflammation, thereby reducing the production of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound can bind to active sites of enzymes like topoisomerase II and acetylcholine esterase (AChE), inhibiting their activity and altering cellular responses.

- Cell Signaling Modulation : It influences various signaling pathways, including MAPK pathways, leading to changes in gene expression and cellular metabolism .

Case Studies

Several studies have investigated the effects of this compound on different cell lines:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 (lung cancer) and H1299 (non-small cell lung cancer) cells, with IC50 values indicating potent anticancer activity .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that this compound effectively inhibited bacterial growth at sub-micromolar concentrations .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The hydroxymethyl group in the target compound increases polarity compared to methyl-substituted indoline analogs (e.g., 7.26). This may improve aqueous solubility but reduce membrane permeability.

Core Heterocycle : Piperazine-based analogs (e.g., compound 14) exhibit higher lipophilicity (lower Rf values) due to aromatic chlorine substituents, favoring CNS penetration. In contrast, indoline derivatives may target peripheral enzymes (e.g., hyaluronidase).

Antiseizure and Antinociceptive Activity

Piperazine derivatives like compound 14 () demonstrate potent antiseizure activity in rodent models, attributed to their interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors). In contrast, indoline-based compounds like 7.26 () are linked to bacterial hyaluronidase inhibition, indicating divergent therapeutic targets. The hydroxymethyl group in the target compound could modulate selectivity toward bacterial vs. mammalian enzymes.

Preparation Methods

Aminopropanol Intermediate Synthesis

A closely related compound, (S)-2-amino-1-propanol, is prepared industrially by reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions in an autoclave or reflux system, followed by distillation and purification steps. This process involves:

- Reaction of (S)-1-methoxy-2-propylamine with 2 to 5 equivalents of 30-40% hydrochloric acid.

- Heating at temperatures ranging from 80 °C to 140 °C under pressure (3-45 bar) for several hours.

- Removal of aqueous solvents and basification to liberate the free amino alcohol.

- Distillation and solvent extraction to isolate (S)-2-amino-1-propanol hydrochloride and subsequent free base form.

This method provides a reliable source of the amino-propanol moiety, which can be further oxidized or functionalized to the corresponding amino-propanone.

Amino-Ketone Formation via Friedländer-Type Synthesis

A related synthetic approach for amino-ketone derivatives involves solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) (PPA) as a catalyst. Although this example targets quinoline derivatives, the methodology is adaptable for indoline derivatives:

- Heating a ketone and amine precursor in the presence of PPA at around 90 °C without solvent.

- Reaction completion monitored by thin-layer chromatography (TLC).

- Quenching with sodium carbonate solution, extraction with dichloromethane, drying, and recrystallization.

This approach yields amino-ketone heterocycles in good yields (e.g., 82%) and could be modified for the preparation of this compound by selecting appropriate indoline and ketone precursors.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents such as dichloromethane.

- Drying over anhydrous sodium sulfate.

- Recrystallization from suitable solvents to obtain pure crystalline products.

Characterization methods include:

- FT-IR spectroscopy to identify functional groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm chemical structure.

- Single-crystal X-ray diffraction (XRD) for structural confirmation.

- Density Functional Theory (DFT) calculations to analyze molecular geometry and reactivity.

Summary Table of Preparation Methods

Research Findings and Analysis

- The solvent-free Friedländer synthesis using poly(phosphoric acid) is a green and efficient method that avoids the use of organic solvents and provides high yields of amino-ketone heterocycles.

- The industrial preparation of (S)-2-amino-1-propanol hydrochloride involves precise control of temperature, pressure, and acid equivalents, demonstrating the importance of reaction environment for high purity and yield.

- Computational studies (DFT) complement experimental data by providing insights into molecular geometry, electronic properties, and reactive sites, which are crucial for optimizing synthesis and understanding reactivity.

The preparation of This compound involves multi-step synthesis combining the construction of the substituted indoline ring and the introduction of the amino-propanone side chain. Established methods such as solvent-free Friedländer synthesis catalyzed by poly(phosphoric acid) and industrial processes for amino-propanol preparation provide a strong foundation for synthesizing this compound. Purification and characterization techniques ensure the isolation of pure product with confirmed structure and properties. The integration of experimental and computational approaches enhances the understanding and optimization of the synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling indoline derivatives with amino-propanone intermediates. Protecting groups (e.g., Boc for amines) are often required to prevent side reactions. For example, hydroxymethyl indoline precursors may undergo nucleophilic substitution or condensation reactions under controlled pH and temperature . Purification challenges include isolating polar intermediates, requiring techniques like column chromatography (silica gel or reverse-phase) or recrystallization. Analytical validation via HPLC or TLC is critical to confirm purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, indoline protons typically appear as distinct multiplet signals in the aromatic region (δ 6.5–7.5 ppm), while the propanone carbonyl group resonates near δ 200–210 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring no isotopic impurities .

- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of 3D structure and stereochemical assignments, as demonstrated for related indoline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Temperature Control : Exothermic reactions (e.g., coupling steps) require gradual reagent addition and cooling to prevent decomposition. For example, reactions at 0–5°C improved yields in analogous indoline-acetylations .

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems. Evidence from similar compounds shows ligand choice (e.g., BINAP) impacts enantiomeric excess in asymmetric syntheses .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in multi-step syntheses, while non-polar solvents (toluene) aid in recrystallization .

Q. What strategies address contradictory spectroscopic data during structural characterization?

- Methodological Answer :

- 2D NMR Techniques : COSY and NOESY resolve overlapping signals in complex indoline-propanone systems. For instance, NOESY correlations can distinguish axial vs. equatorial substituents on the indoline ring .

- Isotopic Labeling : Deuterated analogs or ¹⁵N-labeled compounds help assign ambiguous peaks in crowded spectral regions .

- Comparative Analysis : Cross-referencing with published data for structurally similar compounds (e.g., 1-acetylindolin-5-yl derivatives) validates unexpected shifts .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize targets linked to indoline scaffolds, such as kinase inhibitors or GPCR modulators. For example, related sulfonyl-indoline derivatives show activity in kinase inhibition assays .

- Assay Conditions : Use cell lines (e.g., HEK293 or HeLa) with luciferase or fluorescence reporters for high-throughput screening. Include controls for cytotoxicity (MTT assay) and nonspecific binding .

- Data Normalization : Express activity as IC₅₀ values normalized to reference inhibitors (e.g., staurosporine for kinases) to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) with HPLC monitoring. For example, indoline rings are prone to oxidation at pH > 10, necessitating antioxidants like BHT in basic conditions .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions. Discrepancies may arise from impurity-driven degradation, requiring spiking studies with suspected degradants .

Experimental Design Tables

| Parameter | Optimized Conditions | Evidence Source |

|---|---|---|

| Reaction Temperature | 0–5°C for coupling steps | |

| Purification Method | Reverse-phase chromatography (C18 column) | |

| Analytical Validation | HRMS (ESI) with <2 ppm error | |

| Bioactivity Assay | HEK293 cells + luciferase reporter |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.